
1-(4-Nitrophenyl)-4-propylpiperazine
概要
説明
1-(4-Nitrophenyl)-4-propylpiperazine is a chemical compound with the molecular formula C10H13N3O2 . It is also known by other names such as Piperazine, 1-(4-nitrophenyl)- . The structure of this compound is achiral and it has a molecular weight of 207.2291 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring attached to a nitrophenyl group . The InChIKey for this compound is VWOJSRICSKDKAW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as 4-nitrophenol are known to undergo catalytic reduction reactions . These reactions are often used to assess the activity of nanostructured materials .科学的研究の応用
Synthesis and Characterization
- Synthesis of Derivatives and Structural Analysis : 1-(4-Nitrophenyl)-4-propylpiperazine and similar compounds are used as substrates in the synthesis of various derivatives. For instance, 4-Nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to yield arylhydrazonal, which is further used to synthesize pyridazine derivatives, oxadiazoles, and 1,2,3-triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007). Additionally, the crystal structure of similar nitrophenyl derivatives has been determined, providing valuable information for further research and development in the field (Lin, Qiu-Lian, Zhong, Ping, Luo, & Yi, 2008).
Biochemical Properties and Pharmacological Potential
- Computational Assessment of Biochemical Properties : Computational studies, such as vibrational assignments and biochemical property assessments, have been conducted on arylpiperazine-based drugs related to this compound. These studies are essential for understanding the potential pharmacological activities of these compounds (Onawole et al., 2017).
Chemical Synthesis and Applications
- Chemical Synthesis Techniques : The compound and its analogs are used in various synthesis techniques, such as the Suzuki-Miyaura coupling and Mannich reaction, demonstrating the utility of these compounds in advanced chemical synthesis (Zhu et al., 2014).
Material Science and Corrosion Studies
- Corrosion Inhibition Studies : Nitrophenyl derivatives have been studied for their effectiveness in inhibiting corrosion. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has been shown to effectively inhibit corrosion of stainless steel in acidic solutions, indicating the potential application of such compounds in material science and corrosion protection (Ehsani et al., 2014).
Safety and Hazards
While specific safety and hazard information for 1-(4-Nitrophenyl)-4-propylpiperazine is not available, compounds with nitro groups are generally considered to be highly toxic and carcinogenic . Therefore, personal protective equipment and adequate ventilation are recommended when handling such compounds .
将来の方向性
The future directions for research on 1-(4-Nitrophenyl)-4-propylpiperazine and related compounds could involve exploring their use in the synthesis of new materials and in catalytic reactions . Additionally, understanding the effects of solvent properties on reaction kinetics could be an important area of study .
作用機序
Target of Action
It’s known that nitrophenyl derivatives can bind with high affinity to multiple receptors . This suggests that 1-(4-Nitrophenyl)-4-propylpiperazine may also interact with various biological targets, potentially influencing a range of biochemical processes.
Mode of Action
Nitrophenyl compounds are known to undergo reduction reactions . This reduction process could potentially alter the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Nitrophenyl compounds are known to be involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It’s known that nitrophenyl hydrazones have excellent pharmacokinetic profiles, which suggest good bioavailability . This could potentially apply to this compound as well.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol compounds is known to be influenced by the properties of the nanostructured materials used in the reaction . Similarly, the action of this compound could potentially be influenced by various environmental factors.
特性
IUPAC Name |
1-(4-nitrophenyl)-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJJDFNEVSVCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)
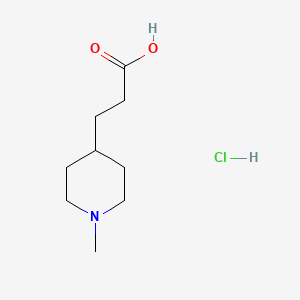
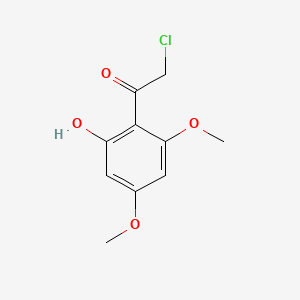
amine hydrochloride](/img/structure/B3075387.png)
![7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3075397.png)
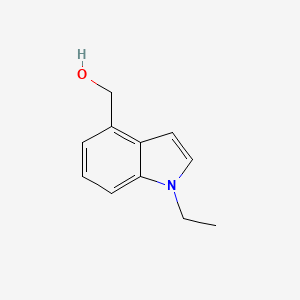
![3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075417.png)
![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)
![3-[2-(Methoxymethyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3075428.png)

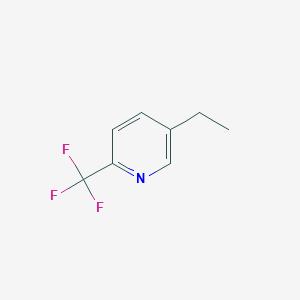
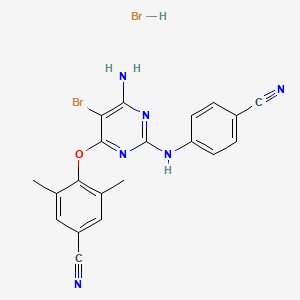
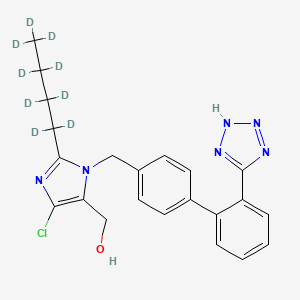
![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)
